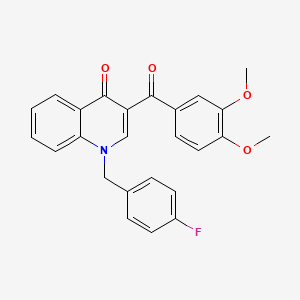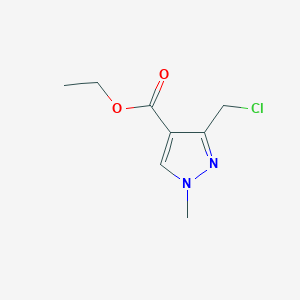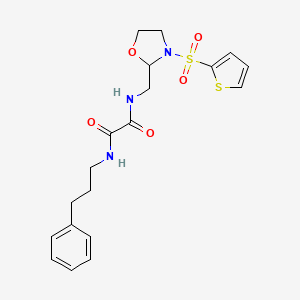
3-(3,4-dimethoxybenzoyl)-1-(4-fluorobenzyl)quinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-dimethoxybenzoyl)-1-(4-fluorobenzyl)quinolin-4(1H)-one is a synthetic compound that has potential applications in scientific research. The compound is a quinoline derivative that has been synthesized using various methods.
Applications De Recherche Scientifique
3-(3,4-dimethoxybenzoyl)-1-(4-fluorobenzyl)quinolin-4(1H)-one has potential applications in various scientific research areas such as drug discovery, cancer research, and neuroscience. The compound has been shown to have inhibitory effects on various cancer cell lines, making it a potential candidate for cancer drug development. Additionally, the compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease, suggesting potential applications in neuroscience research.
Mécanisme D'action
The mechanism of action of 3-(3,4-dimethoxybenzoyl)-1-(4-fluorobenzyl)quinolin-4(1H)-one is not fully understood. However, it has been suggested that the compound may act by inhibiting various enzymes and signaling pathways involved in cancer cell growth and neurodegeneration.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit cancer cell migration and invasion, and reduce the production of inflammatory cytokines. Additionally, the compound has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(3,4-dimethoxybenzoyl)-1-(4-fluorobenzyl)quinolin-4(1H)-one in lab experiments is its potential as a drug candidate for cancer and neurodegenerative diseases. The compound has also been shown to have low toxicity in animal models, making it a relatively safe compound to use in lab experiments. However, one of the limitations of using the compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
Orientations Futures
There are several possible future directions for research on 3-(3,4-dimethoxybenzoyl)-1-(4-fluorobenzyl)quinolin-4(1H)-one. One possible direction is to further investigate the mechanism of action of the compound and identify the specific enzymes and signaling pathways that it targets. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to evaluate the efficacy and safety of the compound in vivo and in clinical trials. Finally, there is a need for more research on the potential applications of the compound in other scientific research areas such as infectious diseases and cardiovascular diseases.
Conclusion
In conclusion, this compound is a synthetic compound that has potential applications in various scientific research areas. The compound has been synthesized using various methods and has been shown to have inhibitory effects on cancer cell growth and neurodegeneration. The mechanism of action of the compound is not fully understood, but it has been suggested to act by inhibiting various enzymes and signaling pathways. The compound has various biochemical and physiological effects and has low toxicity in animal models. However, the compound has limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo. Possible future directions for research on the compound include investigating its mechanism of action, optimizing the synthesis method, evaluating its efficacy and safety in vivo and in clinical trials, and exploring its potential applications in other scientific research areas.
Méthodes De Synthèse
The synthesis of 3-(3,4-dimethoxybenzoyl)-1-(4-fluorobenzyl)quinolin-4(1H)-one is a multi-step process that involves the use of various reagents and solvents. One of the most commonly used methods involves the reaction of 4-fluorobenzylamine with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-amino-4-methoxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to produce the final product.
Propriétés
IUPAC Name |
3-(3,4-dimethoxybenzoyl)-1-[(4-fluorophenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FNO4/c1-30-22-12-9-17(13-23(22)31-2)24(28)20-15-27(14-16-7-10-18(26)11-8-16)21-6-4-3-5-19(21)25(20)29/h3-13,15H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBRVUIFBYFQSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC4=CC=C(C=C4)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(4-chlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![2-hydroxy-N-[4-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]nicotinamide](/img/structure/B2922689.png)
![2-((6-(benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2922693.png)
![6-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B2922695.png)
![7-(4-(4-fluorobenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2922696.png)
![4-[bis(2-chloroethyl)sulfamoyl]benzoic Acid](/img/structure/B2922697.png)
![5H-Pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B2922698.png)

![2-(2,4-Difluorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2922700.png)